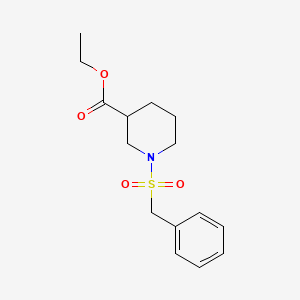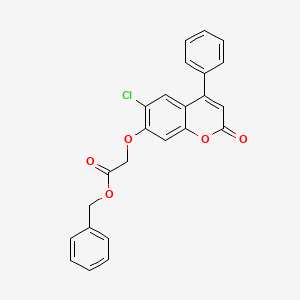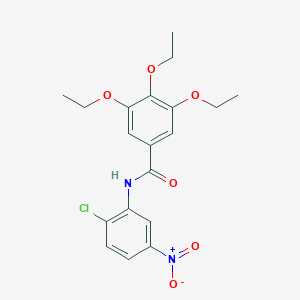
Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 3-position and a benzylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction. This can be achieved by reacting the piperidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to introduce the ethyl ester group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but with a keto group at the 3-position.
1-Benzyl-4-ethoxycarbonyl-3-piperidone: Contains a keto group and an ethoxycarbonyl group.
1-Methylpiperidine-3-carboxylic acid ethyl ester: Lacks the benzylsulfonyl group but has a similar piperidine core.
Uniqueness
Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate is unique due to the presence of both the benzylsulfonyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C15H21NO4S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 1-benzylsulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO4S/c1-2-20-15(17)14-9-6-10-16(11-14)21(18,19)12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 |
InChI Key |
DXZLYFDUTUMKHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016581.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11016588.png)
![N-[3-(acetylamino)phenyl]-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B11016590.png)

![4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11016595.png)

![Methyl 3-[(4-iodophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11016615.png)

![N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide](/img/structure/B11016652.png)
![6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11016655.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016660.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11016661.png)
